2-(2,2,2-trifluoroethyl)-4,5,6,7-tetrahydro-2H-indazol-7-amine
Overview
Description
The compound “2-(2,2,2-trifluoroethyl)-4,5,6,7-tetrahydro-2H-indazol-7-amine” is a derivative of indazole, which is a type of heterocyclic aromatic organic compound. This compound has a trifluoroethyl group and an amine group attached to the indazole ring. The trifluoroethyl group is a type of alkyl group that contains three fluorine atoms, which can significantly alter the chemical properties of the compound .
Chemical Reactions Analysis
The chemical reactions involving this compound would likely depend on the specific conditions and reagents used. The trifluoroethyl group could potentially undergo various reactions due to the presence of the highly electronegative fluorine atoms .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be expected to be influenced by the presence of the trifluoroethyl group and the indazole ring. The trifluoroethyl group could increase the compound’s lipophilicity and potentially its metabolic stability .
Scientific Research Applications
Novel Synthetic Methods
The compound showcases its utility in the synthesis of novel fluorinated heterocyclic scaffolds, highlighting its potential in creating diverse chemical libraries. A study demonstrated an efficient route for synthesizing N-(5-allyl-7,7-difluoro)-4,5,6,7-tetrahydro-2H-indazol-3-yl)-carboxymides, showcasing the versatility of similar structures in generating functionalized compounds for further chemical exploration (Revanna et al., 2013).
Chemical Transformations and Applications
The versatility of trifluoroethyl groups in chemical transformations was evidenced by the synthesis of various trifluoroethyl onium triflates. This study reveals the potential for trifluoroethylated compounds to participate in diverse chemical reactions, leading to compounds with varied functional applications (Umemoto & Gotoh, 1991).
Material Science Applications
The research extends into materials science, where a novel trifluoromethyl-substituted bis(ether amine) monomer, closely related in structure to the queried compound, was synthesized. This monomer was used to produce fluorinated polyimides, demonstrating the compound's potential applicability in creating materials with desirable properties such as high solubility, low dielectric constants, and thermal stability (Chung, Tzu, & Hsiao, 2006).
Future Directions
properties
IUPAC Name |
2-(2,2,2-trifluoroethyl)-4,5,6,7-tetrahydroindazol-7-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12F3N3/c10-9(11,12)5-15-4-6-2-1-3-7(13)8(6)14-15/h4,7H,1-3,5,13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANSGDWDSGHKSPN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=NN(C=C2C1)CC(F)(F)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12F3N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,2,2-trifluoroethyl)-4,5,6,7-tetrahydro-2H-indazol-7-amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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